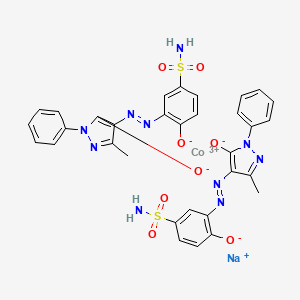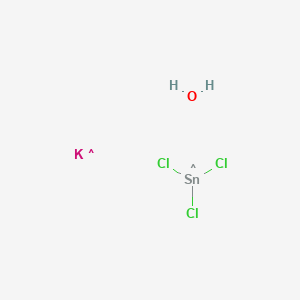
CID 78062891
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78062891” is a chemical entity listed in the PubChem database It is a unique molecule with specific properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062891 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of various reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards. The specific details of these industrial processes are often proprietary and may be protected by patents.
Análisis De Reacciones Químicas
Types of Reactions: CID 78062891 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can be further analyzed using various analytical techniques to determine their structure and properties.
Aplicaciones Científicas De Investigación
CID 78062891 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for investigating biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it may have industrial applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of CID 78062891 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The detailed mechanism of action is often studied using techniques such as molecular docking, biochemical assays, and cellular experiments.
Comparación Con Compuestos Similares
CID 78062891 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, or other properties. Some similar compounds include those with related chemical structures or those that undergo similar types of reactions.
Propiedades
Fórmula molecular |
Cl3H2KOSn |
|---|---|
Peso molecular |
282.2 g/mol |
InChI |
InChI=1S/3ClH.K.H2O.Sn/h3*1H;;1H2;/q;;;;;+3/p-3 |
Clave InChI |
UGFIYRHVRLNGCR-UHFFFAOYSA-K |
SMILES canónico |
O.Cl[Sn](Cl)Cl.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


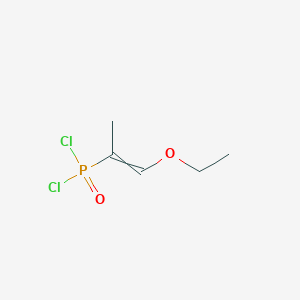


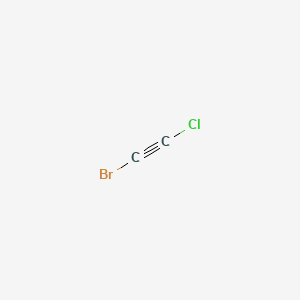

![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)


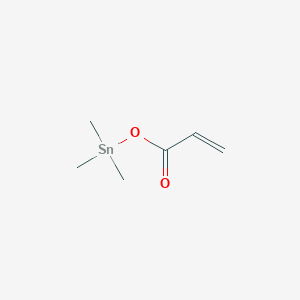


![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
